molecular formula C22H27N7O B15118703 3-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-N,N-dimethylaniline

3-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-N,N-dimethylaniline

Cat. No.: B15118703
M. Wt: 405.5 g/mol
InChI Key: NAPLAZGFOVZFKG-UHFFFAOYSA-N
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Description

3-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-N,N-dimethylaniline is a complex organic compound with a unique structure that combines a purine derivative with a pyrrole ring system

Properties

Molecular Formula

C22H27N7O

Molecular Weight

405.5 g/mol

IUPAC Name

[3-(dimethylamino)phenyl]-[2-(9-ethylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone

InChI

InChI=1S/C22H27N7O/c1-4-27-14-25-19-20(27)23-13-24-21(19)28-9-16-11-29(12-17(16)10-28)22(30)15-6-5-7-18(8-15)26(2)3/h5-8,13-14,16-17H,4,9-12H2,1-3H3

InChI Key

NAPLAZGFOVZFKG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)C5=CC(=CC=C5)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-N,N-dimethylaniline involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Purine Derivative: The synthesis begins with the preparation of the 9-ethyl-9H-purine-6-yl derivative through alkylation and subsequent functional group transformations.

    Construction of the Pyrrole Ring: The pyrrole ring is constructed via a cyclization reaction, often involving the use of a suitable catalyst and specific reaction conditions to ensure the correct regiochemistry.

    Coupling of the Two Moieties: The final step involves coupling the purine derivative with the pyrrole ring system through a carbonylation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-N,N-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the aniline nitrogen, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-N,N-dimethylaniline has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may have potential as a biochemical probe or as a starting point for the development of new pharmaceuticals.

    Industry: The compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-N,N-dimethylaniline exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    9-ethyl-9H-purin-6-yl derivatives: These compounds share the purine core structure and may have similar biological activities.

    Pyrrole-based compounds:

Uniqueness

The uniqueness of 3-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-N,N-dimethylaniline lies in its combined structure, which integrates both a purine derivative and a pyrrole ring. This dual functionality can lead to unique properties and applications not seen in simpler compounds.

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